Calcium thiosulfate

描述

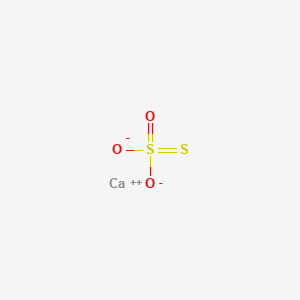

Calcium thiosulfate is an inorganic compound with the chemical formula CaS₂O₃ . It is a distinctive chemical that holds significant importance in various fields, including agriculture, waste treatment, and medicine. The compound often appears as a clear, colorless liquid or as colorless crystals when in solid form. It is highly soluble in water and has a molecular weight of approximately 152.18 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Calcium thiosulfate is usually synthesized via the reaction of calcium sulfite with sulfur in the presence of moisture: [ \text{CaSO₃} + \text{S} \rightarrow \text{CaS₂O₃} ]

Another method involves the reaction of calcium hydroxide with sulfur dioxide and sulfur: [ \text{Ca(OH)₂} + 2\text{SO₂} + \text{S} \rightarrow \text{CaS₂O₃} + 2\text{H₂O} ]

Industrial Production Methods: Industrial production of this compound can be achieved through a batch or semi-continuous process involving lime, sulfur, and sulfur dioxide under elevated reaction temperature conditions. This method produces a high concentration, low byproduct-containing this compound .

化学反应分析

Types of Reactions: Calcium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to tetrathionate and sulfate ions.

Reduction: It acts as a reducing agent and can reduce oxidants such as hypochlorite in bleach.

Substitution: It reacts with acids to produce sulfur dioxide and various sulfur rings.

Major Products:

Oxidation: Tetrathionate and sulfate ions.

Reduction: Reduced forms of oxidants.

Substitution: Sulfur dioxide and sulfur rings

科学研究应用

Agricultural Applications

Calcium thiosulfate as a Fertilizer

This compound serves as an effective fertilizer, providing both calcium and sulfur to plants. Its application helps mitigate the harmful effects of soil salinity by reducing sodium levels, thereby promoting healthier crop growth. The compound can enhance nutrient uptake and improve soil structure.

| Application | Effect | Reference |

|---|---|---|

| Soil Amendment | Reduces soil salinity and improves structure | |

| Nutrient Supply | Provides calcium and sulfur | |

| Crop Yield Improvement | Enhances overall plant health |

Environmental Remediation

Thiosulfate in Wastewater Treatment

This compound is used in wastewater treatment as a reducing agent. It effectively removes heavy metals by complexing with them, thus facilitating their removal from contaminated water sources.

| Process | Heavy Metal Removal Efficiency | Reference |

|---|---|---|

| Wastewater Treatment | High efficiency in removing lead and cadmium | |

| Flue-Gas Desulfurization | Reduces sulfur dioxide emissions |

Medical Applications

Treatment of Calciphylaxis

This compound has emerged as a treatment for calciphylaxis, a serious condition often seen in dialysis patients characterized by calcification of the blood vessels. Studies have shown that intravenous administration of sodium thiosulfate (STS), which acts similarly to this compound, significantly reduces coronary artery calcification (CAC) scores in patients undergoing dialysis.

- A systematic review indicated that STS treatment led to a mean difference of -180.17 in CAC scores compared to usual care, demonstrating its effectiveness in managing vascular calcification in hemodialysis patients .

Case Study: Intralesional Sodium Thiosulfate for Calciphylaxis

A retrospective study involving four patients with calciphylaxis treated with intralesional sodium thiosulfate reported marked improvement in ulcer healing and pain reduction within weeks of treatment . The absence of recurrence over a follow-up period further supports its therapeutic potential.

Industrial Applications

Mining and Precious Metal Leaching

This compound is increasingly utilized as a leaching agent in the mining industry, particularly for the extraction of precious metals like gold and silver. Its low environmental impact compared to traditional cyanide-based methods makes it an attractive alternative.

作用机制

Calcium thiosulfate can be compared with other thiosulfate compounds such as sodium thiosulfate and ammonium thiosulfate:

Sodium Thiosulfate: Commonly used in medical treatments for calciphylaxis and as a fixer in photography.

Ammonium Thiosulfate: Used in fertilizers and as a leaching agent in mining.

Uniqueness: this compound is unique due to its high solubility in water and its ability to dissolve certain metals such as gold and silver, making it suitable for metal recovery processes .

相似化合物的比较

- Sodium thiosulfate

- Ammonium thiosulfate

- Potassium thiosulfate

Calcium thiosulfate stands out for its diverse applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.

生物活性

Calcium thiosulfate (CaS₂O₃) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in medical and agricultural applications. This article explores its biological mechanisms, therapeutic uses, and relevant case studies, supported by empirical data.

This compound appears as a white crystalline solid or a colorless solution, soluble in water at approximately 50.2 g/100 ml at 20°C. It acts primarily as a calcium chelator, which inhibits vascular calcification—a significant concern in patients with end-stage renal disease. The compound is believed to work by altering the solubility of calcium phosphate, thereby influencing calcification processes without affecting uninjured tissues.

Biological Activities

- Vascular Calcification Inhibition :

-

Oxalate Transport Inhibition :

- Research indicates that thiosulfate compounds can inhibit oxalate transport in renal systems, thus reducing the risk of calcium oxalate stone formation. A study demonstrated that sodium thiosulfate treatment significantly reduced new stone development rates from 0.98 to 0.11 per year in idiopathic rapid calcium stone formers .

- Wound Healing :

Case Study 1: Calciphylaxis Treatment

- Patient Profile : A 68-year-old woman with chronic kidney disease.

- Treatment : Intralesional sodium thiosulfate injections.

- Outcome : Marked improvement in ulcer size and pain reduction over several weeks, leading to complete healing within six months .

Case Study 2: Coronary Artery Calcification

- Study Overview : A systematic review and meta-analysis of nine studies involving dialysis patients.

- Findings : Intravenous sodium thiosulfate significantly reduced CAC scores (mean difference = −180.17) compared to usual care, indicating its potential as a therapeutic agent for managing cardiovascular risks in this population .

Data Tables

| Study/Case | Condition | Treatment | Outcome |

|---|---|---|---|

| Strazzula et al. (2013) | Calciphylaxis | Intralesional sodium thiosulfate | Complete ulcer healing after 6 months |

| Systematic Review (2023) | Coronary artery calcification | Intravenous sodium thiosulfate | Significant reduction in CAC scores |

Research Findings

Recent research highlights the multifaceted roles of this compound beyond its chelating properties:

- Vasodilatory Effects : this compound exhibits vasodilatory effects, which may contribute to improved blood flow and reduced ischemia in affected tissues .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, potentially mitigating oxidative stress associated with various pathological conditions .

属性

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYYUXPSKDFLEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034415 | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10124-41-1 | |

| Record name | Calcium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: * Molecular Formula: CaS2O3* Molecular Weight: 152.18 g/mol * Spectroscopic Data: Information on specific spectroscopic data (NMR, IR, etc.) can be found in literature focusing on the structural analysis of calcium thiosulfate and its hydrated clusters. []

ANone: this compound demonstrates good compatibility with various materials, making it suitable for diverse applications.

- Accelerator in Portland Cement: It acts as an effective accelerator for the hydration of Portland cement, enhancing early strength development without the corrosive effects of calcium chloride. []

- Dechlorination Agent: this compound is used in wastewater treatment as a dechlorination agent, effectively reducing residual chlorine levels. [, ]

- Gold Leaching: It serves as a lixiviant in gold leaching processes, facilitating gold extraction from ores. []

A: While this compound is not primarily known for its catalytic properties, its presence can influence reaction pathways in certain applications. For instance, in gold leaching, it can impact the stability of gold thiosulfate species and affect the overall leaching efficiency. [] Further research is needed to fully explore its potential catalytic applications.

A: Computational studies have been conducted to understand the microsolvation and hydration enthalpies of this compound clusters. [] These simulations provide insights into the structural and energetic properties of these clusters, which are relevant for understanding their behavior in various applications.

ANone: this compound is generally stable under standard conditions.

- Liquid Solutions: Stable liquid solutions of this compound can be prepared through controlled oxidation processes. [, , ]

- Formulation Strategies: Research has explored the influence of additives on the stability of this compound in gold leaching, showing that certain additives, like ethylene diaminetetraacetic acid (EDTA), can improve its stability. []

ANone: Specific SHE regulations vary depending on the application and geographical region. It is essential to consult relevant safety data sheets and regulatory guidelines for handling, storage, and disposal.

- Wastewater Treatment: In wastewater treatment, the focus is on minimizing residual dechlorination byproducts to ensure compliance with environmental regulations. [, ]

ANone: While PK/PD studies are typically associated with pharmaceutical drugs, research on this compound has investigated its effects on calcium levels in various applications.

- Calciphylaxis Treatment: In the context of calciphylaxis treatment, intravenous sodium thiosulfate is believed to chelate calcium, potentially facilitating its removal through renal excretion or dialysis. []

- Fruit Calcium Content: Studies on fruit crops have examined the impact of this compound application on fruit calcium content. [, ]

ANone: Research on this compound efficacy extends across various fields, employing diverse experimental approaches.

- Cement Hydration: Laboratory studies using techniques like adiabatic calorimetry have investigated the accelerating action of this compound on Portland cement hydration. []

- Plant Studies: Field trials have been conducted to assess the impact of this compound application on fruit yield, quality, and calcium content. [, ]

ANone: As this compound is not an antimicrobial agent, the concepts of resistance and cross-resistance, typically associated with antibiotic or pesticide use, do not directly apply.

ANone: this compound is generally considered safe for its intended applications when handled appropriately.

- Dechlorination: Studies have evaluated the aquatic toxicity of dechlorination agents, including this compound, using Daphnia magna as a model organism. [, ]

ANone: Drug delivery and targeting strategies, as typically associated with pharmaceutical research, are not a primary focus for this compound.

ANone: Currently, research on biomarkers and diagnostics specifically related to this compound is limited.

ANone: Various analytical methods are employed depending on the specific application and desired information.

- ICP-OES: Inductively coupled plasma optical emission spectrometry (ICP-OES) is used to determine the concentration of elements, including calcium, in various matrices, such as soil samples. []

- Byproduct Formation: Research has focused on minimizing the formation of harmful byproducts during dechlorination processes. [, ]

ANone: The dissolution and solubility of this compound are important factors in its various applications.

- Cement Hydration: Its solubility in water influences its effectiveness as an accelerator in cement hydration. []

- Gold Leaching: The solubility and stability of this compound complexes with gold are crucial for efficient gold extraction. []

ANone: Analytical method validation ensures the accuracy, precision, and specificity of the chosen method for the intended application.

- Dechlorination: Validation of methods for measuring residual chlorine levels in wastewater treatment is crucial for regulatory compliance. [, ]

ANone: Quality control and assurance measures are essential throughout the production, handling, and application of this compound to ensure consistent quality and safety.

ANone: As this compound is not a pharmaceutical drug, information on drug-transporter interactions is limited.

ANone: Information regarding the interaction of this compound with drug-metabolizing enzymes is scarce.

ANone: this compound is generally considered biocompatible and biodegradable.

- Wastewater Treatment: Its use in wastewater treatment relies on its biodegradability to minimize environmental impact. [, ]

ANone: The choice of alternatives depends on the specific application.

- Cement Accelerator: Calcium chloride is an alternative accelerator in cement, but it can cause corrosion issues. []

- Dechlorination: Sodium thiosulfate, sodium sulfite, and hydrogen peroxide are alternative dechlorination agents, each with its own advantages and disadvantages. [, ]

- Calcium Fertilizers: Other calcium sources, such as calcium nitrate, can be used as fertilizers in agriculture. [, ]

ANone: Recycling and waste management strategies depend on the specific application and local regulations.

- Wastewater Treatment: In wastewater treatment, efforts focus on minimizing the use of chemicals and optimizing treatment processes to reduce waste generation. [, ]

ANone: Research infrastructure and resources include:

- Analytical Laboratories: Laboratories equipped with analytical instruments like ICP-OES, spectrophotometers, and titration equipment are essential for characterization and quantification. []

- Computational Resources: Access to computational clusters and software for molecular modeling and simulation studies can provide insights into the structural and energetic properties of this compound. []

ANone: this compound has a long history of use, with its applications evolving over time.

- Cement and Concrete: Its use as an accelerator in cement and concrete emerged as a less corrosive alternative to calcium chloride. []

ANone: Research on this compound spans various disciplines, including:

- Materials Science: Its use in cement and concrete technology falls under materials science, with research focusing on improving material properties and performance. []

- Environmental Science: Its application as a dechlorination agent in wastewater treatment has significant environmental implications, with research aiming to optimize treatment processes and minimize environmental impact. [, , , ]

- Chemistry: Research on the synthesis, characterization, and properties of this compound and its derivatives falls under the realm of chemistry. []

- Agricultural Science: Studies on the effects of this compound as a fertilizer on plant growth and fruit quality are conducted in the field of agricultural science. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。